

# Technical Support Center: Synthetic Human Galanin (1-19)

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## Compound of Interest

Compound Name: Galanin (1-19), human

Cat. No.: B15507656

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Welcome to the technical support center for synthetic human Galanin (1-19). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to facilitate your research.

## Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and theoretical isoelectric point (pI) of human Galanin (1-19)?

A1: The amino acid sequence for human Galanin (1-19) is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH.<sup>[1][2]</sup> The theoretical isoelectric point (pI) for this sequence is approximately 7.88.<sup>[1]</sup>

Q2: My synthetic Galanin (1-19) is difficult to dissolve. What is the recommended starting solvent?

A2: For a peptide with a theoretical pI of 7.88, it will have a net positive charge at a pH below this value and a net negative charge above it. We recommend starting with sterile, distilled water. If solubility is poor, the choice of the next solvent depends on the desired final pH of your solution and the peptide's charge at that pH. Given its pI, using a slightly acidic buffer may improve solubility.

Q3: The peptide solution appears cloudy or has visible particulates. What does this indicate and how can I fix it?

A3: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation of the peptide. To address this, you can try gentle vortexing or sonication. If the problem persists, it may be necessary to use a different solvent system or adjust the pH. Forcing the peptide into solution by prolonged or harsh methods can lead to aggregation, which may affect its biological activity.

Q4: Can I store Galanin (1-19) in solution? If so, for how long and under what conditions?

A4: For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C.[3] Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions can be stored at -20°C for about a month or at -80°C for up to six months.[3]

Q5: How does the trifluoroacetic acid (TFA) salt form of the peptide affect my experiments?

A5: Synthetic peptides are often supplied as TFA salts, which result from the purification process. The presence of TFA can lower the pH of the peptide solution when dissolved in unbuffered water. While generally not an issue for many applications, high concentrations of TFA can potentially interfere with cellular assays. If you suspect TFA is affecting your results, you may consider using a TFA removal service offered by some suppliers or performing a buffer exchange.[1]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Peptide will not dissolve in water.	The peptide may be forming aggregates or the concentration is too high. The pH of the water may be too close to the peptide's isoelectric point (pI $\approx$ 7.88).	- Try gentle warming (to room temperature) and sonication. - Decrease the concentration of the peptide. - Add a small amount of a co-solvent like DMSO, then dilute with your aqueous buffer. - Adjust the pH of the solvent. Since the pI is 7.88, dissolving in a slightly acidic buffer (e.g., pH 4-6) should result in a net positive charge and may improve solubility.
Precipitation occurs when adding the peptide stock solution to my aqueous buffer.	The peptide's solubility limit has been exceeded in the final buffer conditions. The change in pH or salt concentration upon dilution is causing the peptide to precipitate.	- Prepare a more dilute stock solution. - Add the peptide stock solution to the aqueous buffer slowly while vortexing. - Consider using a different final buffer system.
Loss of biological activity over time.	The peptide is degrading due to improper storage, repeated freeze-thaw cycles, or oxidation.	- Aliquot the stock solution and store at $-80^{\circ}\text{C}$ . - Avoid repeated freeze-thaw cycles. - For peptides containing oxidation-sensitive residues (like Trp), consider using oxygen-free solvents for reconstitution and storage.
Inconsistent results between experiments.	Inaccurate peptide concentration due to incomplete solubilization or improper storage. Pipetting errors.	- Ensure the peptide is fully dissolved before use. Centrifuge the vial before opening to collect all lyophilized powder. - Use calibrated pipettes and proper pipetting techniques. - Prepare

fresh dilutions from a new aliquot of the stock solution for each experiment.

## Quantitative Solubility Data

The solubility of synthetic human Galanin (1-19) can vary depending on the solvent system and the presence of additives. The following table summarizes available quantitative data. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.

Solvent System	Concentration	Observation	Reference
Water	~0.5 mg/mL	Soluble (for full-length human Galanin (1-30))	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	Clear solution	[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Clear solution	[3]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	Clear solution	[3]

## Experimental Protocols

### Protocol 1: Reconstitution of Synthetic Human Galanin (1-19)

This protocol provides a general step-by-step method for reconstituting lyophilized Galanin (1-19).

Materials:

- Lyophilized synthetic human Galanin (1-19)
- Sterile, distilled water or desired buffer (e.g., PBS)
- Dimethyl sulfoxide (DMSO), if required
- Sterile, low-protein-binding polypropylene tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

#### Procedure:

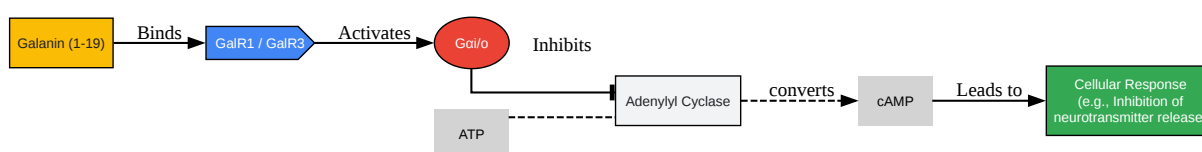
- **Equilibrate the Peptide:** Before opening, allow the vial of lyophilized peptide to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
- **Centrifuge:** Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
- **Initial Solvent Addition:** Based on the desired stock concentration and the solubility data, carefully add the appropriate volume of the primary solvent (e.g., sterile water or a buffer with a pH different from the pI of 7.88).
- **Dissolution:** Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (10-20 seconds) until the solution is clear. Avoid excessive heating.
- **Using a Co-solvent (if necessary):** If the peptide has poor aqueous solubility, first dissolve it in a minimal amount of a compatible organic solvent like DMSO. Once fully dissolved, slowly add this stock solution dropwise to your aqueous buffer while gently stirring. Do not exceed a final DMSO concentration that may be detrimental to your experimental system (typically <0.5%).
- **Storage:** Aliquot the reconstituted peptide into sterile, low-protein-binding tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

## Galanin Signaling Pathways

Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. The signaling pathways activated by these receptors are summarized below.

### GalR1 and GalR3 Signaling

GalR1 and GalR3 primarily couple to inhibitory G-proteins (Gai/o).<sup>[4][5]</sup> Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.<sup>[4][6]</sup>

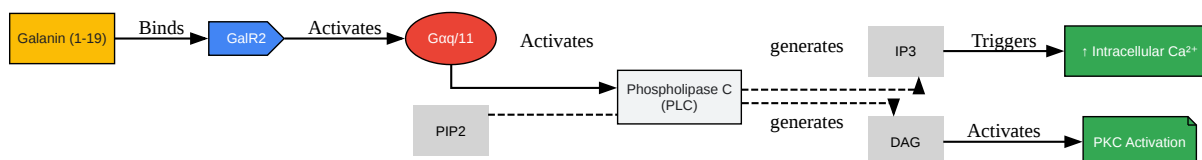


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Fig. 1: GalR1 and GalR3 Signaling Pathway.

### GalR2 Signaling

GalR2 is unique as it can couple to multiple G-proteins, primarily Gαq/11, but also Gai.<sup>[7][8]</sup> The Gαq/11 pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), and DAG activates protein kinase C (PKC).<sup>[9]</sup>

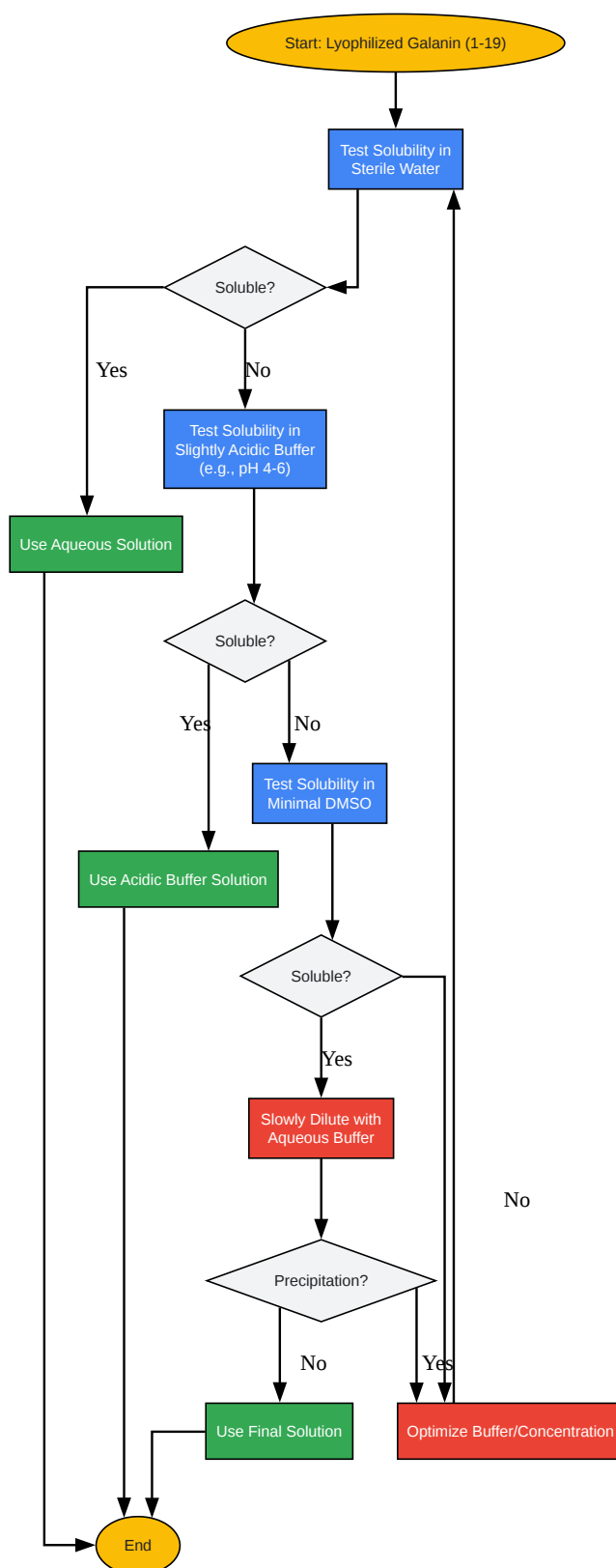


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Fig. 2: GalR2 Signaling Pathway (Gαq/11).

## Experimental Workflow for Solubility Testing

A systematic approach is crucial for determining the optimal solvent for your specific batch of Galanin (1-19) and intended application.



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Fig. 3: Experimental Workflow for Solubility Testing.



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